2-[(3,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione
Description
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3/c1-2-15-22-17(23-28-15)16-14-5-3-4-6-24(14)19(27)25(18(16)26)10-11-7-12(20)9-13(21)8-11/h7-9H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMUGVOWXYVORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H18F2N4O3
- CAS Number : 1775503-09-7
- Molecular Weight : 372.36 g/mol
The compound features a pyrido-pyrimidine core structure with substituents that include a difluorophenyl group and an ethyl oxadiazole moiety.
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds often exhibit significant antimicrobial activity. The inclusion of the oxadiazole ring in the structure may enhance the compound's ability to inhibit bacterial growth. For instance, studies have shown that similar compounds demonstrate effectiveness against various strains of bacteria and fungi due to their ability to disrupt cell wall synthesis or function as enzyme inhibitors .
Anticancer Activity
The pyrido[1,2-c]pyrimidine scaffold is known for its anticancer properties. Compounds with this structure have been reported to inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. Preliminary studies suggest that the compound may exhibit cytotoxic effects against several cancer cell lines; however, specific IC50 values and mechanisms of action require further investigation .
Anti-inflammatory Effects
Compounds containing oxadiazole rings have been associated with anti-inflammatory activities. The mechanism is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that our compound may have potential in treating inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of the target compound, three structurally related analogs are analyzed (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Findings :
Electron-Deficient Heterocycles : The target compound’s 1,2,4-oxadiazole ring enhances binding affinity to enzyme active sites compared to tetrazoles (e.g., Compound B), which prioritize solubility over target engagement .
Fluorination Impact: The 3,5-difluorophenyl group improves lipid solubility and resistance to oxidative metabolism relative to non-fluorinated analogs (e.g., Compound C) .
Scaffold Flexibility: The pyrido[1,2-c]pyrimidine-dione core allows broader derivatization than simpler pyrimidinones (Compound B), enabling tailored pharmacokinetic profiles .
Spectroscopic and Computational Insights
- NMR Characterization : The target compound’s ¹H-NMR spectrum would exhibit distinct signals for the ethyl group (δ ~1.3 ppm, triplet) and difluorophenyl protons (δ ~6.8–7.1 ppm, doublets), aligning with data in and spectral databases () .
- Substructure Mining : Frequent substructures in analogs (e.g., oxadiazole-pyrimidine motifs) correlate with kinase inhibition, as per ’s data-driven approach .
Q & A
Q. How to design a robust stability study under ICH guidelines?
Q. What controls are essential for validating target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
